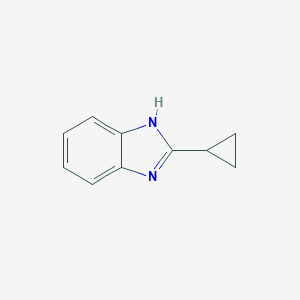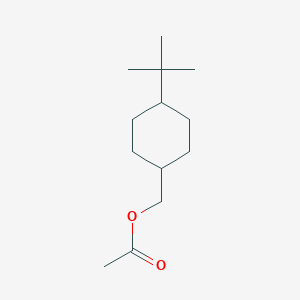
trans-4-tert-Butylcyclohexylmethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-4-tert-Butylcyclohexylmethyl acetate, also known as TBCHMA, is a fragrance ingredient that is widely used in the manufacturing of personal care and household products. It is a colorless liquid with a mild, floral odor that is often described as fresh and clean. TBCHMA is a relatively new ingredient that was first introduced in the market in the early 2000s. Since then, it has gained popularity due to its unique fragrance profile and its ability to enhance the overall scent of a product.
Mecanismo De Acción
Trans-4-tert-Butylcyclohexylmethyl acetate works by binding to specific receptors in the olfactory epithelium, which is the part of the nasal cavity that is responsible for detecting odors. When this compound binds to these receptors, it triggers a series of chemical reactions that send signals to the brain, which are interpreted as a specific scent. The mechanism of action of this compound is similar to that of other fragrance ingredients, but its unique chemical structure gives it a distinct odor profile.
Biochemical and Physiological Effects:
This compound has not been found to have any significant biochemical or physiological effects in humans. It is considered to be safe for use in personal care and household products when used in accordance with industry guidelines. However, some individuals may be sensitive to this compound and may experience allergic reactions or skin irritation when exposed to high concentrations of the ingredient.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-4-tert-Butylcyclohexylmethyl acetate has several advantages for use in lab experiments. Its low odor threshold and high affinity for olfactory receptors make it an effective tool for studying the sense of smell. This compound is also stable under a wide range of conditions, which makes it suitable for use in a variety of experimental setups. However, this compound is a relatively new ingredient, and its properties and applications are still being explored. There may be limitations to its use in certain experiments, and researchers should exercise caution when working with this ingredient.
Direcciones Futuras
There are several future directions for research on trans-4-tert-Butylcyclohexylmethyl acetate. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of this compound's potential as a therapeutic agent for the treatment of olfactory disorders. Additionally, researchers may investigate the use of this compound in combination with other fragrance ingredients to create new scent profiles and enhance the overall performance of personal care and household products.
Métodos De Síntesis
Trans-4-tert-Butylcyclohexylmethyl acetate is synthesized using a multi-step process that involves several chemical reactions. The first step is the preparation of 4-tert-butylcyclohexanol, which is then converted to trans-4-tert-Butylcyclohexylmethyl chloride. The final step involves the reaction of trans-4-tert-Butylcyclohexylmethyl chloride with acetic acid to produce this compound. The synthesis of this compound is a complex process that requires skill and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
Trans-4-tert-Butylcyclohexylmethyl acetate has been the subject of several scientific studies that have explored its various properties and applications. One study found that this compound has a low odor threshold, which means that it can be detected at very low concentrations. Another study found that this compound has a high affinity for human olfactory receptors, which makes it an effective fragrance ingredient. This compound has also been found to be stable under a wide range of conditions, which makes it suitable for use in a variety of products.
Propiedades
Número CAS |
19461-34-8 |
|---|---|
Fórmula molecular |
C13H24O2 |
Peso molecular |
212.33 g/mol |
Nombre IUPAC |
(4-tert-butylcyclohexyl)methyl acetate |
InChI |
InChI=1S/C13H24O2/c1-10(14)15-9-11-5-7-12(8-6-11)13(2,3)4/h11-12H,5-9H2,1-4H3 |
Clave InChI |
WKUHCAGBLASMGF-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1CCC(CC1)C(C)(C)C |
SMILES canónico |
CC(=O)OCC1CCC(CC1)C(C)(C)C |
Otros números CAS |
19461-35-9 85204-31-5 19461-34-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-4-[[2-methoxy-5-[(phenylamino)carbonyl]phenyl]azo]-](/img/structure/B94391.png)
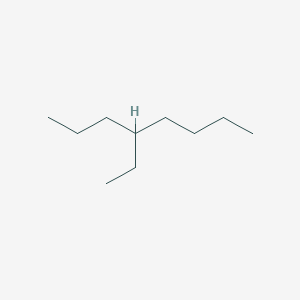
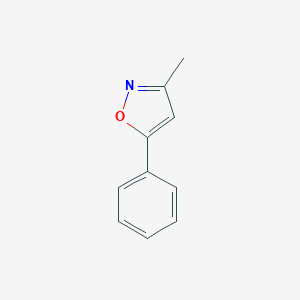
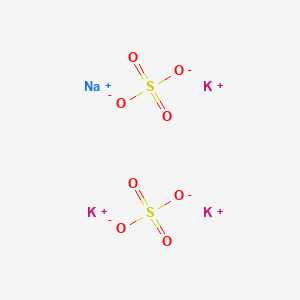

![(3Ar,5S,6S,6aR)-6-[[(3aR,5S,6S,6aR)-6-hydroxyspiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-yl]-hydroxymethoxy]spiro[3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-2,1'-cyclohexane]-5-carbaldehyde](/img/structure/B94400.png)

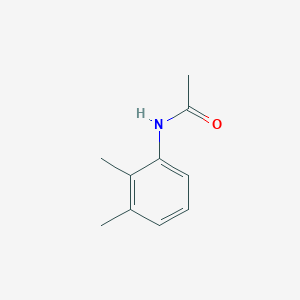


![Glycine, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B94412.png)

